Deglucohyrcanoside

Description

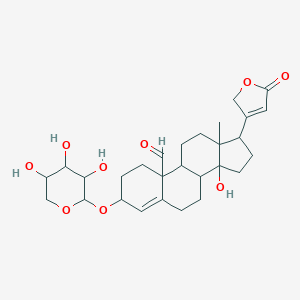

Structure

2D Structure

Properties

IUPAC Name |

14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-(3,4,5-trihydroxyoxan-2-yl)oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O9/c1-26-7-5-19-20(28(26,34)9-6-18(26)15-10-22(31)35-12-15)3-2-16-11-17(4-8-27(16,19)14-29)37-25-24(33)23(32)21(30)13-36-25/h10-11,14,17-21,23-25,30,32-34H,2-9,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVQSPBMCILIHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5=CC(CCC35C=O)OC6C(C(C(CO6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00932771 | |

| Record name | 14-Hydroxy-19-oxo-3-(pentopyranosyloxy)carda-4,20(22)-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14614-16-5 | |

| Record name | Deglucohyrcanoside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 14-Hydroxy-19-oxo-3-(pentopyranosyloxy)carda-4,20(22)-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence, Isolation, and Purification of Deglucohyrcanoside

Plant Sources and Distribution

The principal natural source of Deglucohyrcanoside is the plant Coronilla varia L., a perennial herb belonging to the Fabaceae family. mdpi.comresearchgate.net This plant is also known by its synonym, Securigera varia (L.) Lassen. mdpi.commdpi.com Commonly known as crown vetch, C. varia is recognized for producing a variety of secondary metabolites, including several cardenolide glycosides. brieflands.comacs.org this compound is one of the cardiotonic glycosides isolated from this plant, alongside the related compound Hyrcanoside (B77195). tpcj.orgbrieflands.comecomole.com Research has consistently identified C. varia as the key botanical origin for the isolation of these specific compounds. mdpi.comacs.orgscispace.com

The seeds of Coronilla varia are the specific plant part used for the isolation of this compound. mdpi.comtpcj.orgbrieflands.com Scientific studies focusing on the extraction of this compound have utilized powdered seeds as the starting material. mdpi.comacs.orgecomole.com While other compounds have been identified in the aerial parts of the plant, the seeds are the primary repository for the cardiac glycosides Hyrcanoside and this compound. tpcj.orgmdpi.com

Coronilla varia L. (Syn. Securigera varia (L.) Lassen) as Primary Source

Methodologies for Extraction and Isolation

The process of isolating this compound is complex, yielding only small amounts of the pure substance. It begins with the grinding of C. varia seeds into a fine powder to maximize the surface area for solvent interaction. mdpi.com

Solvent extraction is the initial step to separate the desired compounds from the raw plant material. mdpi.comecomole.com Research has employed different solvent systems to achieve this. One method involves macerating the powdered seeds in ethanol (B145695) at room temperature for an extended period, such as seven days. mdpi.com Another approach utilizes two different solvent systems to create separate extracts: one with ethanol (EtOH) and another with aqueous ethanol. mdpi.com These extracts are then processed further. In some protocols, after an initial extraction, fractions may be further partitioned using solvent mixtures like chloroform-ethanol. acs.org

The table below summarizes the solvent systems used in the extraction process from Coronilla varia seeds. mdpi.com

| Extract ID | Solvent System | Target Compounds Present |

| H1 | Ethanol (EtOH) | Negligible amounts of Hyrcanoside and this compound |

| H2 | Aqueous Ethanol | Primarily contains Hyrcanoside and this compound |

This table shows the differential extraction of target compounds based on the solvent system used. The aqueous ethanol extract (H2) was found to be the most enriched with the desired glycosides. mdpi.com

Following solvent extraction, the crude extracts undergo chromatographic separation to isolate the individual compounds. mdpi.comnih.gov This technique separates molecules based on their differing affinities for a stationary phase and a mobile phase. khanacademy.org

Column chromatography is a key method used in this process. mdpi.com The extract is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. mdpi.comacs.org A mobile phase, consisting of a solvent system, is then passed through the column. For the purification of this compound and its related compounds, a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) is often used as the eluent. mdpi.com The components of the extract move through the column at different rates, allowing for their separation into different fractions. mdpi.comkhanacademy.org Thin-layer chromatography (TLC) is also used to monitor the separation process and identify the fractions containing the target compounds. mdpi.comresearchgate.net

The final step in obtaining pure this compound involves refinement and crystallization. mdpi.com Fractions identified as containing the compound are combined and undergo further purification. The process for obtaining crystalline this compound involves dissolving the purified fraction in a specific solvent mixture. One documented method uses a combination of methanol (10 mL) and acetone (B3395972) (20 mL). mdpi.com Diethyl ether (Et2O) is then added to this solution, which is subsequently left at a cold temperature (4 °C) overnight to facilitate the formation of crystals. mdpi.com This process yields this compound as white crystals, which can then be collected. mdpi.com The purity and identity of the final product are confirmed using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com

The table below outlines a reported crystallization procedure for this compound. mdpi.com

| Step | Solvent/Reagent | Volume | Purpose |

| 1 | Methanol (MeOH) | 10 mL | To dissolve the crude compound |

| 2 | Acetone | 20 mL | To co-dissolve the crude compound |

| 3 | Diethyl Ether (Et₂O) | 20 mL | To induce crystallization |

| 4 | Incubation | N/A | To allow crystal formation at 4 °C overnight |

Chromatographic Separation Methodologies

Optimization Strategies for Isolation Yield

The yield of this compound from natural sources is often low, necessitating the development of optimized isolation strategies. nih.gov Research has focused on improving the efficiency of both the initial extraction and the subsequent purification steps.

One of the key factors in optimizing the yield is the choice of the extraction solvent. A study comparing the use of ethanol (EtOH) versus aqueous ethanol for the extraction of this compound from Coronilla varia seeds demonstrated that the aqueous ethanol extract (H2) contained a significantly higher concentration of the target compound. nih.gov This suggests that the polarity of the solvent system is critical for efficient extraction. The use of aqueous organic solvents can enhance extraction by promoting the swelling of the plant material, which increases the contact surface area between the solvent and the plant matrix. jocpr.com

Further optimization of the isolation process can be achieved through advanced chromatographic techniques. High-performance liquid chromatography (HPLC) is a powerful tool for the purification of cardiac glycosides. researchgate.netresearchgate.net The selection of the appropriate stationary phase (e.g., C18 or C8 reverse-phase columns) and mobile phase composition is crucial for achieving high resolution and purity. scribd.comijpsjournal.com For instance, gradient elution with a mixture of water and an organic solvent like acetonitrile (B52724) is a common strategy. ijpsjournal.com Solid-phase extraction (SPE) can also be employed as a clean-up step to remove interfering substances from the crude extract before final purification. mdpi.com

Modern extraction methods offer potential alternatives to conventional solvent extraction for improving yields. Techniques such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) can enhance extraction efficiency by using microwave or sonic energy to facilitate the release of target compounds from the plant matrix. researchgate.netdergipark.org.tr These methods can often lead to higher yields in shorter extraction times compared to traditional techniques. dergipark.org.tr

A direct comparison of a traditional isolation method with an optimized procedure highlights the significant potential for yield improvement. An earlier method for isolating this compound from a large quantity of Coronilla varia seeds resulted in a very low yield. In contrast, a more recent, optimized procedure utilizing an aqueous ethanol extraction system led to a substantial increase in the yield of pure this compound. nih.gov

| Isolation Method | Starting Material (kg of seeds) | Yield of this compound (mg) | Yield (%) |

|---|---|---|---|

| Hembree et al. nih.gov | 14.8 | 70 | 0.000005 |

| Optimized Procedure (Aqueous EtOH extraction) nih.gov | 0.5 | Not explicitly stated, but described as a 40-fold improvement. | 0.0002 |

The table above illustrates the dramatic improvement in the isolation yield of this compound achieved through the optimization of the extraction procedure. nih.gov The 40-fold increase in yield underscores the importance of methodological refinement in the isolation of this compound. nih.gov

Biosynthesis and Biotransformation Pathways of Deglucohyrcanoside

Enzymatic Pathways in Producer Organisms

The creation of deglucohyrcanoside is a multi-step process governed by specific enzymes within the producer organism. The general biosynthetic pathway for cardiac glycosides involves the transformation of cholesterol or other phytosterols (B1254722) into a pregnane (B1235032) intermediate, which is then further modified to form the cardenolide steroid core. researchgate.net This core, or aglycone, is subsequently glycosylated to produce various glycosides. This compound itself is believed to be formed during the processing of its precursor, hyrcanoside (B77195), likely through the enzymatic removal of a glucose molecule. mdpi.com

Glycosyltransferases are pivotal enzymes in the biosynthesis of steroid glycosides. mdpi.comresearchgate.net They catalyze the transfer of sugar moieties from an activated donor, such as a nucleotide sugar, to an acceptor molecule, which in this case is the steroid aglycone. tus.ac.jpnih.gov This process, known as glycosylation, significantly impacts the solubility and biological activity of the resulting glycoside. researchgate.net

The formation of hyrcanoside, the direct precursor to this compound, depends on the action of these enzymes. Glycosyltransferases exhibit high specificity, meaning a particular enzyme will typically use only a specific sugar donor and attach it to a precise location on the acceptor molecule. nih.gov The sequential action of different glycosyltransferases can lead to the formation of complex sugar chains attached to the steroid core, resulting in a wide diversity of cardiac glycosides within a single organism. researchgate.netnih.gov In the well-studied Digitalis genus, for instance, specific glycosyltransferases use UDP-α-d-digitoxose as a sugar donor to build the sugar chain of digitoxin (B75463). mdpi.com

Table 1: Key Enzyme Classes in Steroid Glycoside Biosynthesis

| Enzyme Class | Function in Biosynthesis | Example |

| Glycosyltransferases | Catalyze the attachment of sugar units to the steroid aglycone, forming the glycoside. mdpi.comresearchgate.net | UGT74AN1, a permissive glycosyltransferase in Asclepias curassavica, catalyzes steroid C3 glycosylation. biorxiv.org |

| 3β-hydroxysteroid dehydrogenase (3β-HSD) | A key enzyme involved in pregnane and cardenolide metabolism, modifying the steroid core. researchgate.netresearchgate.net | Identified as a key enzyme in the biosynthesis of cardenolides in Digitalis species. researchgate.net |

| Progesterone 5β-reductase (P5βR) | Catalyzes a crucial step in forming the 5β-cardenolide structure, characteristic of many cardiac glycosides. researchgate.netresearchgate.net | A key enzyme in the biosynthesis pathway leading to compounds like digitoxin. mdpi.comresearchgate.net |

Progesterone-5β-reductase (P5βR) is a critical enzyme in the biosynthetic pathway of many cardiac glycosides. mdpi.comresearchgate.net It plays a definitive role in establishing the stereochemistry of the steroid nucleus, specifically the cis-fusion of the A and B rings, which is a characteristic feature of most cardenolides. nih.gov The identification and characterization of P5βR have been instrumental in elucidating the complex steps of cardenolide metabolism. researchgate.netresearchgate.net This enzyme acts on pregnane intermediates, converting them into the 5β-pregnane derivatives that serve as the direct precursors for the formation of the cardenolide lactone ring. researchgate.net The activity of P5βR is thus considered a key determining step in the pathway leading to the formation of 5β-cardenolides. researchgate.net

Glycosyltransferase Activity in Steroid Glycoside Formation

Genetic Engineering Approaches for Enhanced Biosynthesis

Genetic engineering offers powerful strategies for increasing the production of valuable secondary metabolites like cardiac glycosides in their native producer organisms or in heterologous hosts. mdpi.commdpi.com These techniques involve the manipulation of an organism's DNA to modify metabolic pathways, often by overexpressing genes encoding rate-limiting enzymes or by silencing competing pathways. britannica.combritannica.com

One successful approach involves introducing genes for key biosynthetic enzymes into producer plants. For example, when the gene for progesterone-5β-reductase from Arabidopsis thaliana was introduced into Digitalis purpurea, the production of the cardiac glycosides digitoxin and digoxin (B3395198) increased significantly. mdpi.com This demonstrates that enhancing the activity of a single key enzyme can boost the output of the entire pathway.

Modern synthetic biology and gene-editing tools like CRISPR-Cas9 are further revolutionizing this field. mdpi.combiorxiv.org Researchers can now construct complex genetic circuits and entire metabolic pathways in microbial hosts like bacteria or yeast. mdpi.commdpi.com This has been demonstrated by cloning genes from various organisms into Saccharomyces cerevisiae (yeast), enabling the cells to produce a key precursor for cardiac glycosides. mdpi.com These approaches hold the potential for the sustainable and scalable production of specific, high-value glycosides.

Table 2: Examples of Genetic Engineering in Glycoside Biosynthesis

| Approach | Organism | Target/Method | Outcome |

| Gene Overexpression | Digitalis purpurea | Introduction of the progesterone-5β-reductase (P5βR) gene from Arabidopsis thaliana. mdpi.com | Two- and four-fold increases in the production of digoxin and digitoxin, respectively. mdpi.com |

| Combinatorial Biosynthesis | Streptomyces fradiae | Introduction of genes from the narbomycin (B1235643) producer Streptomyces narbonensis. nih.gov | Altered the aminodeoxyhexose-biosynthetic capacity, leading to the production of two new macrolide glycosides. nih.gov |

| Synthetic Biology | Saccharomyces cerevisiae (Yeast) | Insertion of genes from Digitalis lanata, Arabidopsis thaliana, and other organisms into vectors. mdpi.com | Engineered yeast cells were able to produce 3β,21-dihydroxy-5β-pregnan-20-one, a cardenolide precursor. mdpi.com |

| Gene Knockout (CRISPR/Cas9) | Erysimum cheiranthoides (Wormseed wallflower) | Knockout of the cyp87a126-2 gene, involved in the first committed step of cardiac glycoside biosynthesis. biorxiv.org | Generated mutant plants that lacked cardiac glycosides, confirming the gene's function. biorxiv.org |

Microbial Biotransformation in Glycoside Synthesis

Microbial biotransformation utilizes whole microbial cells or their enzymes to perform specific chemical modifications on complex substrates. slideshare.netmdpi.com This technology is widely applied in the pharmaceutical industry to produce novel bioactive compounds or to modify existing ones to improve their properties. mdpi.com The reactions catalyzed by microbes are diverse and include hydroxylation, methylation, glycosylation, and, importantly for the formation of this compound, deglycosylation. nih.gov

Deglycosylation is the enzymatic removal of sugar units from a glycoside. The conversion of hyrcanoside to this compound is an example of a deglycosylation reaction where a glucose molecule is cleaved off. mdpi.com While this specific transformation has been observed as part of the processing of plant material, it highlights a reaction that can be potentially replicated using microbial systems. mdpi.com Fungi, particularly from the genera Aspergillus and Cunninghamella, are well-known for their ability to perform a wide array of biotransformation reactions on flavonoids and other glycosides with high efficiency and specificity. nih.gov This capability makes microbial biotransformation a promising tool for the controlled synthesis of specific glycoside derivatives like this compound from more abundant precursors.

Table 3: Relevant Microbial Biotransformation Reactions for Glycoside Modification

| Reaction Type | Description | Common Microorganisms |

| Deglycosylation | Removal of one or more sugar moieties from a glycoside. nih.gov | Aspergillus spp., Penicillium spp. nih.gov |

| Glycosylation | Addition of sugar moieties to an aglycone or an existing sugar chain. nih.gov | Aspergillus spp., Cunninghamella spp. nih.gov |

| Hydroxylation | Introduction of a hydroxyl (-OH) group onto the substrate molecule. nih.gov | Aspergillus niger, Cunninghamella spp. mdpi.comnih.gov |

| O-methylation / O-demethylation | Addition or removal of a methyl group from a hydroxyl group. nih.gov | Penicillium spp., Aspergillus spp. nih.gov |

| Carbonyl Reduction | Conversion of a ketone or aldehyde group to a hydroxyl group. nih.gov | Aspergillus niger nih.gov |

Structural Characterization and Elucidation Methodologies of Deglucohyrcanoside

Spectroscopic Techniques for Structure Determination

Spectroscopic methods are fundamental in piecing together the molecular puzzle of natural compounds like Deglucohyrcanoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of this compound. mdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the carbon and proton framework of the molecule. mdpi.com

Detailed analysis of ¹H and ¹³C NMR spectra allows for the assignment of chemical shifts for each atom within the structure. mdpi.com Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) reveal the connectivity between protons and their directly attached carbons. mdpi.com Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments provide crucial information about longer-range connectivities, helping to piece together the entire steroid and sugar moieties. mdpi.com Nuclear Overhauser Effect Spectroscopy (NOESY) is also utilized to determine the stereochemistry of the molecule by identifying protons that are close to each other in space. mdpi.com

The chemical shifts are reported in parts per million (ppm) and are referenced to a standard, often tetramethylsilane (B1202638) (TMS) or the residual solvent signals. mdpi.com Coupling constants (J), measured in Hertz (Hz), provide valuable data on the dihedral angles between adjacent protons, further defining the molecule's three-dimensional shape. mdpi.com A variety of standard NMR sequences are used to obtain this detailed structural information. mdpi.com

Table 1: Representative NMR Data Acquisition Parameters mdpi.com

| Parameter | Value |

| Instrument | 500 MHz NMR Spectrometer |

| Temperature | 25 °C |

| Chemical Shift Reference | Tetramethylsilane (TMS) or solvent signals |

| 1D NMR Experiments | ¹H, ¹³C |

| 2D NMR Experiments | gCOSY, gTOCSY, NOESY, ROESY, gHSQC, gHMBC |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Mass spectrometry (MS) is another powerful tool used to confirm the molecular weight and formula of this compound. mdpi.com When coupled with liquid chromatography (LC-MS), it becomes an even more potent technique for both identification and purity assessment. mdpi.comnih.gov

In the analysis of this compound, electrospray ionization (ESI) is a commonly used method to generate ions from the molecule. mdpi.com The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing a precise molecular weight. khanacademy.org High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the molecule with a high degree of accuracy. nlk.cz

LC-MS analysis of this compound has been performed using a Quadrupole LC/MS system, which allows for both low-resolution mass spectrometry (LR-MS) and HPLC analysis. mdpi.com The data acquisition and evaluation are managed by specialized software. mdpi.com

Table 2: Illustrative Mass Spectrometry and LC-MS Parameters mdpi.com

| Parameter | Specification |

| Ionization Source | Electrospray Ionization (ESI), Turbo V Ion source |

| Scan Mode | Positive |

| Mass Range (m/z) | 100–1000 |

| Ion Source Temperature | 200 °C |

| Capillary Voltage | 5500 V |

| LC System | Infinity III LC system |

| LC Column | C18 column (100 mm) |

Chromatographic Techniques for Purity Assessment and Identification

Chromatographic methods are indispensable for the isolation, purification, and verification of the purity of this compound. mdpi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of isolated this compound and for quantitative analysis. mdpi.comecomole.com The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). sielc.com For this compound, a C18 column is often used, which is a type of reversed-phase chromatography. mdpi.com Detection is typically achieved using a UV detector. mdpi.com The resulting chromatogram will show a peak corresponding to this compound, and the area of this peak can be used to determine its concentration. The identity of the compound is confirmed by comparing its retention time to that of a known standard. mdpi.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique used for monitoring the progress of extraction and purification processes, and for preliminary identification. mdpi.comresearchgate.net For the analysis of this compound, silica (B1680970) gel plates are used as the stationary phase. mdpi.com After the sample is spotted on the plate and developed in a suitable solvent system, the compounds are visualized. mdpi.com This can be done under UV light if the compounds are fluorescent, or by spraying with a reagent, such as a dilute solution of sulfuric acid in methanol (B129727) followed by heating, which causes the compounds to appear as colored spots. mdpi.com The position of the spot for this compound can be compared to that of a reference compound for identification. researchgate.net

Chemical Synthesis and Derivatization of Deglucohyrcanoside

Synthetic Approaches for Deglucohyrcanoside and Analogs

The synthesis of a cardiac glycoside such as this compound can be approached through two primary strategies: enzymatic synthesis, which offers high specificity, and chemical glycosidation, which provides versatility. These methods focus on the crucial step of forming the glycosidic bond between the aglycone and the sugar.

Enzymatic synthesis is a powerful tool for the construction of glycosidic linkages with high stereo- and regioselectivity, often circumventing the need for complex protecting group strategies common in chemical synthesis. dntb.gov.ua Glycosyltransferases (GTs) are key enzymes in this process, catalyzing the transfer of a sugar moiety from an activated donor, typically a sugar-nucleotide, to an acceptor molecule like the strophanthidin (B154792) aglycone. dntb.gov.ua

Research into the biosynthesis of cardiac glycosides has identified UDP-dependent glycosyltransferases (UGTs) as crucial for the glycosylation of cardenolide aglycones. nih.gov For instance, UGTs have been identified in plants like Erysimum cheiranthoides that are capable of glycosylating digitoxigenin, a related cardenolide. nih.gov While specific UGTs for the synthesis of this compound have not been explicitly characterized, the principles underlying their function are applicable. The general approach involves:

Source of Enzyme : Identifying and isolating a suitable glycosyltransferase, potentially from Coronilla varia, the natural source of this compound, or through heterologous expression of a known UGT. mdpi.combiorxiv.org

Sugar Donor : Providing an activated form of the required sugar. For this compound, this would be an activated D-xylopyranose.

Acceptor : The aglycone, strophanthidin, serves as the acceptor for the glycosylation reaction.

The biosynthesis of digitoxin (B75463) in Digitalis species, for example, relies on glycosyltransferases that utilize UDP-α-D-digitoxose as the sugar donor. biorxiv.org This highlights the potential for using engineered microorganisms or isolated enzymes to produce specific cardiac glycosides. biorxiv.org

Table 1: Key Components in the Enzymatic Synthesis of a Strophanthidin Glycoside

| Component | Role | Example |

| Aglycone Acceptor | The steroid backbone that is glycosylated. | Strophanthidin |

| Glycosyl Donor | An activated sugar molecule. | UDP-D-xylose |

| Enzyme | Catalyst for the glycosidic bond formation. | UDP-dependent glycosyltransferase (UGT) |

Although direct enzymatic synthesis of this compound is a promising strategy, research is still needed to identify and optimize the specific enzymes required for this transformation.

Chemical glycosidation offers a more established and versatile route to cardiac glycosides, including analogs of this compound. These methods involve the coupling of a glycosyl donor (a protected sugar with a leaving group at the anomeric position) with a glycosyl acceptor (the strophanthidin aglycone). rsc.org

One of the classical and effective methods for this purpose is the Koenigs-Knorr reaction . This method has been successfully employed for the synthesis of convallatoxin (B1669428), a glycoside of strophanthidin. wikipedia.org The process involves reacting the aglycone (strophanthidin) with a protected glycosyl halide, such as an acetylated rhamnopyranosyl bromide, in the presence of a promoter, typically a silver or mercury salt. wikipedia.org A similar strategy could be envisioned for the synthesis of this compound, using an appropriately protected xylopyranosyl bromide.

The general steps for a chemical glycosidation approach to a strophanthidin glycoside are:

Protection of the Sugar : The hydroxyl groups of the sugar (e.g., D-xylose) are protected, often by acetylation, to prevent unwanted side reactions.

Activation of the Anomeric Center : A leaving group, commonly a halide, is introduced at the anomeric carbon of the protected sugar.

Coupling Reaction : The protected and activated sugar is reacted with the strophanthidin aglycone. The hydroxyl group at the C-3 position of the strophanthidin acts as the nucleophile.

Deprotection : The protecting groups on the sugar moiety are removed to yield the final glycoside.

Recent advancements in chemical glycosylation have provided a wide array of methods with different activators and leaving groups to control the stereochemical outcome of the glycosidic bond. acs.org

Enzymatic Synthesis Methods

Design and Synthesis of this compound Derivatives

The design and synthesis of derivatives of this compound are primarily aimed at improving its pharmacological profile, such as enhancing anticancer activity while reducing cardiotoxicity. aacrjournals.orgnih.gov Modifications can be targeted at either the saccharide moiety or the aglycone.

The sugar portion of cardiac glycosides plays a crucial role in their activity and binding to their biological target, the Na+/K+-ATPase. frontiersin.org Modifications to this part of the molecule can significantly alter the compound's properties.

Research on other cardiac glycosides has shown that the type and number of sugar units are important for biological activity. nih.gov For this compound derivatives, synthetic strategies could involve:

Varying the Sugar Unit : Replacing the D-xylose with other monosaccharides to probe the structural requirements for activity.

Altering Glycosidic Linkages : Changing the stereochemistry of the glycosidic bond (from β to α, for example) can have profound effects on the molecule's three-dimensional structure and its interaction with receptors.

Introducing Functional Groups : Adding new functional groups to the sugar ring, such as amino or fluoro groups, can modify the compound's polarity, solubility, and metabolic stability.

A study on the derivatization of cardiac glycosides utilized k-strophanthidin to create a library of O-glycosides and MeON-neoglycosides with modified sugar moieties to explore structure-activity relationships for anticancer applications. nih.gov This approach demonstrates the feasibility of systematically altering the saccharide component to optimize biological function. aacrjournals.orgnih.gov

The strophanthidin aglycone offers several sites for chemical modification to generate novel derivatives. The goal of these alterations is often to dissociate the desired therapeutic effects from the cardiotoxicity associated with these compounds. aacrjournals.org

Key areas for structural alteration on the strophanthidin core include:

The Lactone Ring : The unsaturated lactone ring at the C-17 position is a hallmark of cardenolides. Modifications such as saturation of the double bond or opening of the ring have been explored. For example, a derivative of ouabain (B1677812) with a saturated lactone ring was still effective in raising blood pressure, indicating that the unsaturated nature of the ring is not essential for all of its biological activities. acs.org

The Steroid Nucleus : The steroid backbone can be modified by introducing or altering hydroxyl groups or other substituents. For instance, the aldehyde group at the C-19 position of strophanthidin is a key feature that can be chemically altered. The conversion of this aldehyde to an alcohol, as seen in the metabolism of convallatoxin to convallatoxol, alters the polarity and properties of the molecule. wikipedia.org

The C-3 Position : The point of attachment for the sugar can also be modified. Introducing different linkers between the aglycone and the sugar, such as a nitrogen link instead of an oxygen link, has been reported to lead to a loss of activity in some cardiac glycosides, highlighting the importance of the natural glycosidic bond. frontiersin.org

A systematic design approach starting with k-strophanthidin involved modifications to the lactone ring and the creation of various derivatives to study their effects on the DNA damage response in cancer cells. nih.gov

Table 2: Examples of Structural Modifications in Cardiac Glycoside Derivatives

| Modification Site | Type of Alteration | Potential Impact | Reference |

| Saccharide Moiety | Replacement with different sugars | Altered binding affinity and specificity | nih.gov |

| Glycosidic Linker | O-glycoside to N-glycoside | Potential loss or change in activity | frontiersin.org |

| C-17 Lactone Ring | Saturation or opening | Modulation of biological activity | acs.org |

| C-19 Position | Aldehyde to alcohol reduction | Increased polarity | wikipedia.org |

The synthesis and derivatization of this compound and its analogs represent a challenging yet promising field of medicinal chemistry. By leveraging both enzymatic and chemical methods, researchers can create a diverse range of compounds to better understand their mechanism of action and to develop new therapeutic agents.

Mechanistic Investigations of Deglucohyrcanoside S Biological Activity

Interaction with Na+/K+-ATPase (NKA)

The primary molecular target of Deglucohyrcanoside is the Na+/K+-ATPase (NKA), an integral membrane protein essential for maintaining cellular ion gradients. mdpi.comresearchgate.net

NKA Inhibition as a Primary Mechanism of Action

This compound functions as a potent inhibitor of NKA. mdpi.comresearchgate.net This inhibition is the foundational step in its mechanism of action. The NKA pump actively transports sodium (Na+) ions out of the cell and potassium (K+) ions into the cell, a process critical for maintaining the electrochemical gradients across the cell membrane. By binding to NKA, this compound disrupts this vital pumping function. The interaction is specific, with the β-hydroxyl group at C-14 of the steroid skeleton of this compound playing a role in binding to the NKA cavity. mdpi.com

Consequences on Intracellular Ion Homeostasis (Na+, K+, Ca2+)

The inhibition of NKA by this compound leads to a cascade of changes in intracellular ion concentrations. The immediate effect is an increase in the intracellular Na+ concentration due to the pump's failure to extrude it. mdpi.comecrjournal.com This rise in intracellular Na+ alters the electrochemical gradient that drives the sodium-calcium exchanger (NCX), a system that typically expels calcium (Ca2+) from the cell. ecrjournal.commdpi.com The altered gradient can lead to a reduced Ca2+ efflux or even a reversal of the exchanger's function, resulting in an increased intracellular Ca2+ concentration. mdpi.comnih.gov Concurrently, the inhibition of NKA's pumping activity leads to a loss of cellular potassium. nih.gov This disruption of Na+, K+, and Ca2+ homeostasis is a key consequence of NKA inhibition by cardiac glycosides like this compound. mdpi.comecrjournal.comnih.gov

Intracellular Signaling Pathway Modulation

Beyond its direct impact on ion transport, the interaction of this compound with NKA also initiates a complex signaling cascade within the cell.

Activation of Non-Receptor Tyrosine Kinases via NKA as a Receptor

At certain concentrations, NKA can function as a receptor that, upon binding by cardiac glycosides, activates non-receptor tyrosine kinases (nRTKs). mdpi.comwikipedia.orgreactome.org These cytosolic enzymes play a crucial role in signal transduction by phosphorylating tyrosine residues on other proteins. wikipedia.orgmdpi.com The activation of nRTKs represents a critical link between NKA interaction and the downstream modulation of intracellular signaling pathways. mdpi.com

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The activation of nRTKs by the this compound-NKA complex can, in turn, lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway. mdpi.comcabidigitallibrary.org The MAPK pathway is a chain of proteins that communicates signals from a receptor on the cell surface to the DNA in the nucleus. wikipedia.org This pathway is a central regulator of various cellular processes, including proliferation, differentiation, and apoptosis. nih.govnih.gov

Engagement of the Ras/MAPK Signaling Cascade

The modulation of the MAPK pathway by this compound involves the engagement of the Ras/MAPK signaling cascade. mdpi.comdntb.gov.ua Activated nRTKs can trigger this cascade, which often begins with the activation of the small GTPase Ras. wikipedia.orgnih.govanygenes.com Activated Ras then initiates a phosphorylation cascade involving a series of kinases (Raf, MEK, and ERK), ultimately leading to the activation of MAPK (also known as ERK). wikipedia.organygenes.com This activated MAPK can then translocate to the nucleus and phosphorylate transcription factors, thereby altering gene expression and influencing cellular outcomes. wikipedia.org

Inhibition of Nuclear Factor Kappa B (NF-κB) Signaling

This compound is implicated in the modulation of the Nuclear Factor Kappa B (NF-κB) signaling pathway. While direct studies on this compound's specific interaction with NF-κB are part of a broader understanding of cardiac glycosides, the class of compounds to which it belongs is known to inhibit NF-κB activity. dntb.gov.uaresearchgate.netacs.org This inhibition is a crucial aspect of their anticancer potential. rsc.org The NF-κB pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is a hallmark of many cancers. The inhibition of this pathway by cardiac glycosides can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells. nih.gov For instance, the cardiac glycoside (+)-strebloside has been shown to inhibit NF-κB activity in human ovarian cancer cells. acs.org This line of evidence suggests a similar mechanistic action for this compound.

Janus Kinase 1 (JAK1) Proteolysis and Downregulation

Emerging evidence suggests that certain cardiac glycosides can induce the proteolysis and subsequent downregulation of Janus Kinase 1 (JAK1). nih.gov JAK1 is a key component of the JAK/STAT signaling pathway, which is integral to cytokine signaling and plays a significant role in cell growth, differentiation, and immune responses. The downregulation of JAK1 has been identified as a mechanism for inhibiting the replication of coronaviruses. nih.gov Studies on other cardiac glycosides, such as ouabain (B1677812), have shown that they can downregulate JAK1 in a manner independent of the Na+/K+-ATPase pump, through the activation of specific E3 ligases that mediate JAK1 proteolysis. nih.govresearchgate.net This provides a plausible framework for understanding how this compound might exert some of its biological effects, including its potential antiviral and anticancer activities.

Cellular Biology Effects

This compound has been demonstrated to exert profound effects on the cellular biology of cancer cells, specifically impacting cell cycle progression and the induction of cell death pathways.

Induction of Cell Cycle Arrest, Specifically in G2/M Phase

A significant body of research indicates that this compound, along with other cardiac glycosides, induces cell cycle arrest in the G2/M phase in various cancer cell lines. dntb.gov.uarsc.orgresearchgate.netresearchgate.netmdpi.com This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. Studies on CCRF-CEM lymphoblasts have shown that treatment with this compound leads to a proportional accumulation of cells in the G2/M phase, with a corresponding decrease in the G0/G1 and S phases. mdpi.com This effect has been observed in leukemia, lung adenocarcinoma, colorectal carcinoma, breast carcinoma, and osteosarcoma cell lines. rsc.orgresearchgate.net The induction of G2/M arrest is a common mechanism for many anticancer agents. nih.govmdpi.com

Effects on DNA and RNA Synthesis through BrDU and BrU Incorporation

Investigations into the impact of this compound on macromolecular synthesis have utilized the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrDU) and 5-bromouridine (B41414) (BrU) to assess DNA and RNA synthesis, respectively. researchgate.netmdpi.commdpi.com Studies have shown that at higher concentrations (5x IC50), this compound significantly decreases the incorporation of both BrDU and BrU in CCRF-CEM cells. researchgate.netmdpi.com This indicates an inhibition of both DNA and RNA synthesis, reflecting irreversible apoptotic changes and a reduction in transcriptional activity. researchgate.netmdpi.commdpi.com BrDU is a thymidine (B127349) analog incorporated into newly synthesized DNA during the S phase of the cell cycle, making it a marker for cell proliferation. exbio.cz Similarly, BrU is incorporated into newly synthesized RNA. The reduced incorporation of these analogs provides direct evidence of the antiproliferative and cytotoxic effects of this compound at the molecular level. researchgate.net

Advanced Analytical Methodologies in Deglucohyrcanoside Research

High-Throughput Screening (HTS) and High-Content Analysis (HCA) Platforms

High-Throughput Screening (HTS) and High-Content Analysis (HCA) are pivotal in modern drug discovery, allowing for the rapid assessment of vast numbers of compounds. evotec.combmglabtech.com HTS involves the automated testing of large chemical libraries to identify "hits"—compounds that modulate a specific biological target. bmglabtech.com This process is characterized by miniaturization, automation, and rapid data acquisition. bmglabtech.com

In the context of Deglucohyrcanoside research, HTS principles have been applied to evaluate its cytotoxic effects across various cell lines. For instance, cytotoxicity is determined using assays in high-density formats, such as 384-well microtiter plates. mdpi.com The process employs automated liquid handlers to create precise dose-response curves, enabling the efficient determination of the compound's potency (e.g., IC50 values). mdpi.com One common method is the MTS assay, which measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases. mdpi.comresearchgate.net While broad HTS campaigns screening large libraries have identified cardiac glycosides as potent agents, specific HTS of extensive libraries against targets like Na+/K+-ATPase is a standard approach in the field. mdpi.comacs.org

High-Content Analysis (HCA), an evolution of HTS, combines automated microscopy with sophisticated image analysis to extract multi-parametric data from cells. crownbio.com This technique provides a more detailed, phenotypic view of a compound's effect, assessing changes in cell morphology, protein localization, and organelle health simultaneously. crownbio.comfrontiersin.org In cancer research, HCA is used to screen for compounds that induce specific cellular outcomes, such as apoptosis or DNA damage, offering deeper mechanistic insights than traditional single-endpoint screens. crownbio.com While direct HCA studies focused solely on this compound are not extensively documented in the available literature, the application of such platforms is a logical next step in characterizing its detailed cellular impact and that of other cardiac glycosides.

Molecular Docking and Computational Chemistry for Ligand-Protein Interactions

Computational methods, particularly molecular docking, are essential for understanding how a ligand like this compound interacts with its protein target. mdpi.com These in silico techniques model the binding of a small molecule to the three-dimensional structure of a protein, predicting the most likely binding pose and estimating the strength of the interaction, often expressed as binding energy. mdpi.comresearchgate.net

For this compound, molecular docking has been instrumental in studying its interaction with the Na+/K+-ATPase (NKA), its primary biological target. mdpi.comresearchgate.net The NKA is an integral membrane protein that cardiac glycosides are known to inhibit. mdpi.commdpi.com In a comparative in silico study, this compound was docked into the NKA binding site and its binding energy was compared with other cardiac glycosides like hyrcanoside (B77195), ouabain (B1677812), cymarin, and digitoxin (B75463). mdpi.com The structures for these ligands are typically sourced from chemical databases and prepared for docking using specialized software modules. researchgate.net

The results of these computational studies provide quantitative estimates of binding affinity. mdpi.com For example, the binding energy of this compound to NKA was calculated and compared to other related compounds, offering insights into structure-activity relationships. mdpi.com The analysis revealed that the NKA-ouabain complex was the most stable, while the NKA-hyrcanoside complex was the least stable among the tested ligands. researchgate.net The binding site itself is complex, with distinct polar and nonpolar regions that interact with the different moieties of the cardiac glycoside structure. researchgate.net Visualizing the docked poses using software like PyMOL allows researchers to identify potential hydrogen bonds and other key interactions between the ligand and specific amino acid residues of the protein, such as Gln111, Asn122, and Thr797. mdpi.comresearchgate.net

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Ouabain | -12.03 |

| Digitoxin | -11.24 |

| Cymarin | -10.97 |

| This compound | -10.87 |

| Hyrcanoside | -10.15 |

Data sourced from Rimpelová et al., 2021. mdpi.com

Cell-Based Assays for Mechanistic Investigations (e.g., Flow Cytometry, BrDU/BrU Incorporation Assays)

To move beyond binding and cytotoxicity, specific cell-based assays are employed to dissect the cellular mechanisms affected by this compound. Flow cytometry is a powerful tool in this regard, enabling the rapid analysis of single cells within a population. mdpi.com

One of the key applications of flow cytometry in this compound research is the analysis of the cell cycle. mdpi.com By treating cancer cells, such as the human T-cell leukemia line CCRF-CEM, with the compound, researchers can observe its impact on cell proliferation. mdpi.com In these experiments, cells are fixed, and their DNA is stained with a fluorescent dye like propidium (B1200493) iodide (PI). mdpi.com The fluorescence intensity of each cell, which is proportional to its DNA content, is then measured by a flow cytometer. thermofisher.com This technique allows for the quantification of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). thermofisher.com Studies have shown that this compound induces cell cycle arrest in the G2/M phase in various cancer cell lines, a finding critical to understanding its anticancer effect. mdpi.comresearchgate.net

To further investigate the impact on DNA synthesis, the 5-bromo-2'-deoxyuridine (B1667946) (BrDU) incorporation assay is utilized. mdpi.com BrDU is a synthetic analog of thymidine (B127349) that gets incorporated into newly synthesized DNA during the S phase of the cell cycle. nih.govrevvity.com Cells are pulse-labeled with BrDU, and its incorporation is detected using a specific fluorescently-labeled antibody, followed by analysis with flow cytometry. mdpi.comnih.gov This provides a direct measure of DNA replication and can confirm whether a compound inhibits cell proliferation by halting DNA synthesis. mdpi.com The detailed protocol involves cell fixation, DNA denaturation to expose the incorporated BrDU, and subsequent staining with primary and secondary antibodies. mdpi.com

The cytotoxic and antiproliferative activities of this compound have been evaluated against a panel of human cancer cell lines, with IC50 values determined to quantify its potency. mdpi.com

| Cell Line | Cancer Type | This compound IC50 (µM) |

|---|---|---|

| A549 | Lung Adenocarcinoma | 0.081 |

| CCRF-CEM | T-cell Leukemia | 0.022 |

| HCT116 | Colorectal Carcinoma | 0.070 |

| HCT116p53-/- | Colorectal Carcinoma (p53 knockout) | 0.061 |

| U2OS | Osteosarcoma | 0.130 |

| MCF7 | Breast Adenocarcinoma | 0.054 |

| BJ | Noncancerous Fibroblasts | 0.380 |

Data sourced from Rimpelová et al., 2021. mdpi.com

Advanced Research Applications and Future Directions for Deglucohyrcanoside

Utility of Deglucohyrcanoside as a Research Tool for Na+/K+-ATPase Inhibition

This compound, a cardiac glycoside, serves as a valuable research tool for investigating the inhibition of Na+/K+-ATPase (NKA). researchgate.netnih.govsigmaaldrich.comdntb.gov.uamdpi.com As a potent inhibitor of NKA, this compound allows for detailed in vitro and in silico studies of the enzyme's structure and function. researchgate.netnih.govsigmaaldrich.com

Research has utilized this compound alongside other cardiac glycosides like ouabain (B1677812), digitoxin (B75463), and its parent compound, hyrcanoside (B77195), to compare their interactions with NKA. researchgate.netnih.govsigmaaldrich.commdpi.com In silico modeling has been employed to visualize the binding of this compound to the cardiac glycoside binding site on Na+/K+-ATPase, providing insights into the molecular interactions that govern inhibition. researchgate.net These studies contribute to a deeper understanding of the pharmacophore required for NKA inhibition and can aid in the design of novel NKA inhibitors. mdpi.com

The biological effect of cardiac glycosides is linked to their interaction with NKA, an integral membrane protein that maintains the balance of sodium and potassium ions in animal cells. mdpi.com By inhibiting NKA, this compound induces changes in intracellular ion concentrations, which can be harnessed to study the downstream cellular consequences of NKA inhibition. researchgate.netnih.govsigmaaldrich.com This makes it a useful probe for elucidating the diverse physiological and pathological processes regulated by Na+/K+-ATPase.

Exploration of Antiviral Potential and Underlying Mechanisms

The antiviral potential of cardiac glycosides, including by extension this compound, has become a significant area of research interest. dntb.gov.uamdpi.com These compounds are being investigated for their ability to interfere with various stages of the viral life cycle. mdpi.com

Interference with Specific Viral Life Cycle Phases

Cardiac glycosides have been shown to disrupt multiple phases of the viral life cycle, with the notable exception of viral attachment. mdpi.comresearchgate.net Their inhibitory actions are most prominently observed during viral entry, RNA processing, and protein synthesis. mdpi.com

The typical viral life cycle involves several key stages: attachment to a host cell, entry, uncoating of the viral genome, replication of the genome, maturation of viral components, and release of new virions. thermofisher.com Viruses are obligate intracellular pathogens and rely on the host cell's machinery for their replication. thermofisher.com

Cardiac glycosides can hamper viral entry and interfere with RNA processing. mdpi.com Furthermore, the synthesis of viral proteins is often affected because many essential enzymes for this process require a stable intracellular potassium concentration, which is disrupted by NKA inhibition. mdpi.com For instance, some antiviral agents work by inhibiting viral RNA-dependent DNA polymerase (reverse transcriptase) or by interfering with the synthesis of viral mRNA. atsu.edu Others can inhibit the nuclear export of viral components, an essential step for the assembly of new virus particles. plos.org

Delineation of NKA-Dependent and NKA-Independent Antiviral Mechanisms

The antiviral actions of cardiac glycosides are mediated through both Na+/K+-ATPase (NKA)-dependent and NKA-independent pathways. mdpi.com

NKA-Dependent Mechanisms: The primary mechanism of action for cardiac glycosides involves the inhibition of NKA. mdpi.com This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to an influx of calcium ions. mdpi.com The resulting ionic imbalance, particularly the decrease in intracellular potassium, can negatively impact viral replication processes that are dependent on specific ion concentrations. mdpi.comresearchgate.net For example, the proper function of ribosomes for viral protein translation relies on physiological potassium levels. researchgate.net

NKA also functions as a signaling receptor. mdpi.com Upon binding of cardiac glycosides, NKA can activate signaling cascades, such as the Src signaling pathway, which can interfere with viral processes like clathrin-dependent endocytosis, a key step for the entry of some viruses. mdpi.com

NKA-Independent Mechanisms: Recent studies have also uncovered NKA-independent antiviral mechanisms for cardiac glycosides. mdpi.com One such mechanism involves the proteolysis and downregulation of Janus kinase 1 (JAK1). mdpi.com This pathway has been observed to be independent of NKA activity. mdpi.com

Drug Repositioning Strategies and Concepts

Drug repositioning, the strategy of finding new uses for existing drugs, is a highly relevant concept for cardiac glycosides like this compound. researchgate.netsigmaaldrich.commdpi.commdpi.com This approach is economically more feasible and faster than traditional drug development. researchgate.netmdpi.com

Cardiac glycosides have a long history of use in treating cardiac conditions. sigmaaldrich.commdpi.commdpi.com More recently, their potential as anticancer agents has been extensively explored, leading to clinical trials. researchgate.netmdpi.com The discovery of their antiviral properties has further expanded the scope for their repositioning, a topic of heightened interest. mdpi.com

This compound and its parent compound, hyrcanoside, are considered interesting candidates for drug repositioning due to their biological activities. researchgate.netnih.govsigmaaldrich.commdpi.com Although they may exhibit lower cytotoxicity compared to some well-known cardiac glycosides, they have shown good selectivity for cancer cells over noncancerous cells in some studies. mdpi.com This favorable selectivity profile makes them attractive for further investigation as potential therapeutics in new indications. mdpi.comresearchgate.net

Development of Novel this compound Derivatives with Enhanced Selectivity and Efficacy

The development of novel derivatives of existing natural products is a key strategy to improve their therapeutic properties. While specific research on the synthesis of novel this compound derivatives is not extensively detailed in the provided search results, the general principles apply. The goal of creating derivatives is to enhance desirable characteristics such as increased efficacy, improved selectivity for target cells, and reduced systemic toxicity. researchgate.netmdpi.com

For cardiac glycosides in general, the search for new derivatives with better properties is an ongoing effort. researchgate.netmdpi.com Modifications to the sugar moiety or the steroidal core can significantly impact the compound's activity and selectivity. researchgate.net For example, studies on other glycosides have shown that the synthesis of analogs with different sugar moieties can lead to derivatives with stronger biological activity than the parent compound. researchgate.net

The process of creating derivatives often involves chemical synthesis to produce analogs. nih.govnih.gov These new compounds are then evaluated for their biological activities, such as antiproliferative or antiviral effects, to identify candidates with improved therapeutic potential. nih.govresearchgate.net The development of this compound derivatives would likely follow a similar path, aiming to optimize its structure for enhanced performance in potential therapeutic applications.

Q & A

Q. What methodologies are employed for the isolation and structural elucidation of Deglucohyrcanoside from natural sources?

this compound is isolated from plant sources (e.g., Securigera securidaca) using solvent extraction followed by chromatographic techniques such as HPLC or column chromatography. Structural identification involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS) to confirm its steroid glycoside backbone and sugar moiety . Purity is validated via HPLC-UV, ensuring reproducibility for downstream assays .

Q. What in vitro assays are used to evaluate the cytotoxicity of this compound in cancer research?

Cytotoxicity is assessed using the MTT assay across a panel of cancer cell lines (e.g., HeLa, MCF-7, A549) and noncancerous cells (e.g., human fibroblasts). Dose-response curves (0.1–100 µM) are generated to calculate IC₅₀ values. Controls include untreated cells and reference compounds like ouabain. Results are normalized to cell viability, with statistical significance determined via ANOVA .

Advanced Research Questions

Q. How does this compound’s mechanism of action differ from other cardiac glycosides (e.g., digitoxin) in targeting Na+/K+-ATPase?

this compound’s interaction with Na+/K+-ATPase is studied using in silico molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare binding sites with digitoxin. Experimental validation involves ATPase activity assays and Western blotting to quantify enzyme inhibition. Unlike digitoxin, this compound shows partial inhibition, suggesting distinct binding dynamics that may reduce systemic toxicity .

Q. What experimental evidence supports this compound’s selectivity for cancer cells over noncancerous cells?

Selectivity is quantified using selectivity indices (SI = IC₅₀ noncancerous / IC₅₀ cancerous). For example, this compound exhibits SI > 5 in MCF-7 vs. fibroblasts, attributed to higher Na+/K+-ATPase isoform expression in cancer cells. Flow cytometry confirms apoptosis induction (Annexin V/PI staining) in cancer cells at lower concentrations than in normal cells .

Q. How do researchers address discrepancies in this compound’s reported cytotoxicity across cell lines?

Variability is analyzed by correlating cytotoxicity with transcriptomic data (e.g., RNA-seq) to identify resistance markers (e.g., ABC transporters). Contradictions are resolved using combinatorial assays (e.g., synergy with chemotherapeutics) and pharmacokinetic profiling to assess bioavailability. For instance, low efficacy in A549 cells is linked to efflux pump overexpression .

Q. What strategies are proposed to enhance this compound’s therapeutic window in preclinical studies?

Strategies include:

- Structural modification : Glycosylation or acetylation to improve solubility and target affinity.

- Nanodelivery systems : Liposomal encapsulation to reduce off-target effects.

- Combination therapy : Synergy with paclitaxel or doxorubicin to lower effective doses. These approaches are validated in xenograft models, with tumor volume reduction and toxicity monitored via histopathology .

Methodological Considerations

Q. What controls and replicates are essential for reproducibility in this compound’s cell cycle arrest assays?

- Controls : Untreated cells, vehicle (DMSO), and positive controls (e.g., nocodazole for G2/M arrest).

- Replicates : Triplicate technical replicates per experiment, repeated across three biological replicates.

- Analysis : Flow cytometry (PI staining) with software (e.g., FlowJo) to quantify cell cycle phases. Results are reported as mean ± SEM, with p < 0.05 considered significant .

Q. How do researchers validate the purity of synthesized this compound derivatives?

Purity is confirmed via:

- Chromatography : UPLC-PDA (>95% purity).

- Spectroscopy : ¹H NMR (absence of extraneous peaks).

- Elemental analysis : Matching calculated/theoretical C, H, N ratios. Batch-to-batch consistency is critical for in vivo studies .

Data Interpretation & Gaps

Q. What limitations exist in current in silico models predicting this compound-Na+/K+-ATPase interactions?

Current models lack dynamic simulations (e.g., molecular dynamics) to account for protein flexibility. Discrepancies between docking scores and experimental IC₅₀ values (e.g., predicted Kd vs. observed) highlight the need for hybrid approaches integrating cryo-EM data .

Q. What unresolved questions warrant further investigation in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.